

Physicochemical properties of Quinazolin-8-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Quinazolin-8-amine**

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An In-depth Technical Guide to the Physicochemical Properties of **Quinazolin-8-amine**

Abstract

Quinazolin-8-amine, a key heterocyclic compound, represents a significant scaffold in medicinal chemistry and drug discovery. Its unique arrangement of a fused benzene and pyrimidine ring, functionalized with a critical amino group at the 8-position, imparts a distinct set of physicochemical properties that are paramount to its behavior in biological systems. This technical guide provides a comprehensive analysis of these properties, intended for researchers, scientists, and drug development professionals. We delve into the core structural attributes, solubility profile, ionization constant (pKa), spectroscopic signature, and chemical stability. By synthesizing theoretical principles with established experimental protocols, this document serves as an authoritative resource for understanding, characterizing, and effectively utilizing **Quinazolin-8-amine** in research and development endeavors.

Introduction

The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is a privileged structure in pharmaceutical sciences, forming the core of numerous biologically active molecules.^{[1][2]} Derivatives of quinazoline are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.^{[1][3]} This versatility stems from the rigid, planar structure of the bicyclic system, which allows for precise spatial orientation of substituents to interact with

biological targets, and the presence of nitrogen atoms that can act as hydrogen bond acceptors.

Quinazolin-8-amine: Structure and Significance

Quinazolin-8-amine (CAS No: 101421-74-3) is an isomer of aminoquinazoline distinguished by the placement of the primary amine on the benzene portion of the heterocycle. This specific substitution pattern is critical, as the 8-position is highly susceptible to electrophilic substitution, making it a key handle for synthetic modification.^[4] The 8-amino group serves as a potent hydrogen bond donor and a nucleophilic center, profoundly influencing the molecule's solubility, basicity, and potential for derivatization. Understanding its fundamental physicochemical properties is therefore a prerequisite for any rational drug design or synthetic campaign.

Core Physicochemical Properties

A summary of the core physicochemical data for **Quinazolin-8-amine** is presented below. These values form the foundational data set for its scientific application.

Property	Value	Source
Molecular Formula	C ₈ H ₇ N ₃	[5]
Molecular Weight	145.16 g/mol	[5][6]
CAS Number	101421-74-3	[5]
Appearance	Light yellow crystalline solid (inferred)	[1][4]
Melting Point	150-150.5 °C	[5]
Boiling Point	328.3 °C at 760 mmHg	[5]
Density (Predicted)	1.292 g/cm ³	[5]
pKa (Predicted)	3.01 ± 0.22	[5]
LogP (Predicted)	1.793	[5]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For **Quinazolin-8-amine**, solubility is governed by the interplay between its hydrophobic bicyclic aromatic core and the hydrophilic primary amino group.

Theoretical Considerations and Analogue Comparison

While specific quantitative solubility data for **Quinazolin-8-amine** is not widely published, its behavior can be reliably inferred from foundational chemical principles and analogous structures.

- **Impact of the Aromatic System:** The fused aromatic rings contribute significant hydrophobic character, generally limiting aqueous solubility.^[7]
- **Role of the Amino Group:** The primary amine at the 8-position can participate in hydrogen bonding with protic solvents like water, which enhances solubility compared to the unsubstituted parent quinazoline.
- **pH-Dependent Solubility:** As a basic compound, **Quinazolin-8-amine** is expected to exhibit significantly increased solubility in acidic aqueous media.^[8] Protonation of the amine group (or a ring nitrogen) forms a water-soluble salt, a common strategy used to improve the solubility of amine-containing drugs.^{[7][9]} The analogous compound, 8-aminoquinoline, demonstrates low solubility in neutral water but is soluble in acidic conditions and polar organic solvents like ethanol and DMSO.^[8]

Experimental Protocol: Shake-Flask Method for Solubility Determination

To obtain definitive thermodynamic solubility data, the shake-flask method is the gold standard.^{[10][11]} This protocol ensures that equilibrium is reached between the dissolved and undissolved compound.

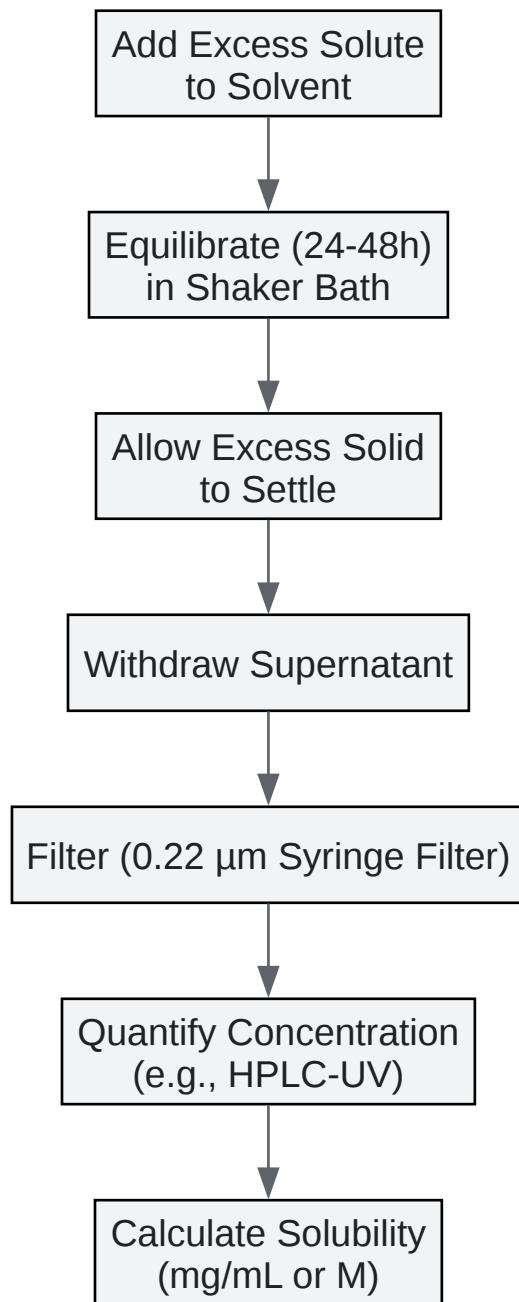
Objective: To quantitatively determine the equilibrium solubility of **Quinazolin-8-amine** in a specified solvent (e.g., water, phosphate-buffered saline pH 7.4) at a controlled temperature.

Materials:

- **Quinazolin-8-amine**
- Selected solvent(s)
- Temperature-controlled orbital shaker/incubator
- Calibrated analytical balance
- Vials with screw caps
- Syringe filters (e.g., 0.22 μ m PVDF)
- Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

- Preparation: Add an excess amount of solid **Quinazolin-8-amine** to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to permit the excess solid to settle. Centrifugation at the same temperature can be used to expedite this process.
- Sampling and Filtration: Carefully withdraw a precise aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved microparticulates. This step is critical to avoid overestimation of solubility.
- Quantification: Dilute the filtered sample as necessary and analyze its concentration using a pre-validated analytical method (e.g., HPLC-UV).
- Calculation: The solubility is reported in units such as mg/mL or molarity (mol/L) based on the measured concentration of the saturated solution.



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Caption: Workflow for solubility determination via the shake-flask method.

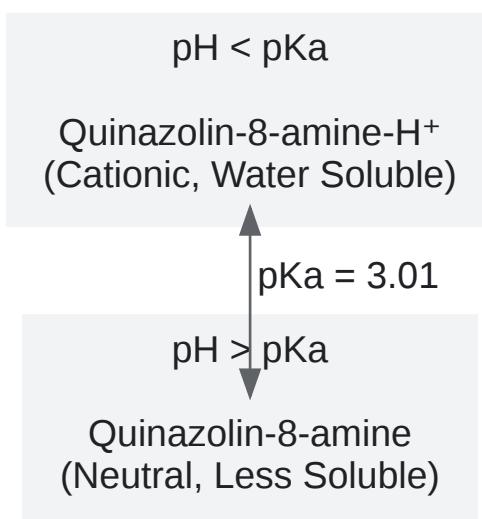
Ionization Constant (pKa)

The pKa is a measure of the acidity or basicity of a molecule and is arguably one of the most important physicochemical parameters in drug discovery.[\[12\]](#) It dictates the charge state of a

molecule at a given pH, which in turn governs its solubility, membrane permeability, and target binding affinity.

Predicted pKa and Structural Rationale

Quinazolin-8-amine has a predicted pKa of 3.01.^[5] This value likely corresponds to the protonation of one of the nitrogen atoms in the pyrimidine ring. The parent quinazoline has a pKa of 3.51.^[4] The electron-donating amino group at the 8-position can influence the electron density of the heterocyclic system, and its precise effect on the basicity of the ring nitrogens results in this predicted pKa. It is crucial to experimentally verify this value, as computational predictions can vary. For instance, 4-aminoquinazolines exhibit pKa values in the range of 5.78-7.62, demonstrating the profound impact of substituent position on basicity.^[13]



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Caption: Ionization equilibrium of **Quinazolin-8-amine**.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely used method for the experimental determination of pKa values.^{[14][15]} It relies on monitoring the pH of a solution as a titrant is added.

Objective: To determine the pKa of **Quinazolin-8-amine** by titrating it with a strong acid.

Principle: The pKa is determined from the titration curve based on the Henderson-Hasselbalch equation. For a base, at the half-equivalence point (where half of the base has been protonated), the pH of the solution is equal to the pKa of its conjugate acid.[15]

Materials:

- **Quinazolin-8-amine**
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- High-purity water (degassed to remove CO₂)
- Calibrated pH meter and electrode
- Automatic titrator or manual burette
- Stir plate and stir bar

Methodology:

- Sample Preparation: Accurately weigh a known amount of **Quinazolin-8-amine** and dissolve it in a known volume of water. A co-solvent like methanol or DMSO may be necessary if aqueous solubility is low, but the pKa value will then be an apparent pKa (pKa') that requires extrapolation to 0% co-solvent.[16]
- Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
- Titration: Begin stirring and record the initial pH. Add the standardized HCl solution in small, precise increments, recording the pH after each addition.
- Data Analysis: Plot the measured pH (y-axis) versus the volume of HCl added (x-axis).
- pKa Determination:
 - Identify the equivalence point, which is the point of maximum slope on the titration curve (the inflection point of the first derivative).

- Determine the volume of titrant added at the half-equivalence point (half the volume of the equivalence point).
- The pH value at the half-equivalence point is the experimental pKa.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following are the expected spectral features for **Quinazolin-8-amine**.

Technique	Expected Features
¹ H NMR	Aromatic Protons: Multiple signals in the aromatic region (~7.0-9.0 ppm) corresponding to the protons on the benzene and pyrimidine rings. Pyrimidine CH: A characteristic singlet for the proton at either the 2- or 4-position of the quinazoline ring. Amine Protons: A broad singlet corresponding to the two protons of the -NH ₂ group, which may exchange with D ₂ O.
¹³ C NMR	Signals corresponding to the 8 unique carbon atoms in the molecule. Carbons attached to nitrogen will be deshielded. Quaternary carbons will be identifiable.
FT-IR	N-H Stretch: Two distinct bands in the 3300-3500 cm ⁻¹ region, characteristic of a primary amine. C-H Aromatic Stretch: Signals just above 3000 cm ⁻¹ . C=N and C=C Stretch: Multiple sharp bands in the 1500-1650 cm ⁻¹ region, corresponding to the aromatic ring system. N-H Bend: A band around 1600 cm ⁻¹ .
Mass Spec (EI)	Molecular Ion (M ⁺): A strong peak at m/z = 145, corresponding to the molecular weight. Fragmentation: Potential loss of HCN (m/z 118) from the pyrimidine ring is a common fragmentation pathway for quinazolines.

Chemical Stability and Reactivity

Stability of the Quinazoline Core

The quinazoline ring system is generally stable under mild acidic and alkaline conditions at room temperature.^{[11][17]} However, prolonged exposure to boiling aqueous acid or base can lead to hydrolytic cleavage of the pyrimidine ring.^[17] The aromatic nature of the scaffold imparts good thermal and oxidative stability.

Reactivity Profile: The Influence of the 8-Amino Group

The reactivity of **Quinazolin-8-amine** is dominated by two features: the electrophilic character of the pyrimidine ring and the nucleophilic/directing character of the 8-amino group.

- Reactions of the Amino Group: The primary amine is a versatile functional group for derivatization. It can readily undergo standard amine reactions such as acylation, alkylation, sulfonylation, and diazotization, providing a gateway to a vast array of analogues for structure-activity relationship (SAR) studies.
- Electrophilic Aromatic Substitution: The benzene ring of the quinazoline system is more susceptible to electrophilic substitution than the electron-deficient pyrimidine ring.^[4] The amino group at the 8-position is a powerful activating, ortho-, para-director. Therefore, electrophilic substitution would be expected to occur primarily at positions 7.

Storage and Handling

Based on its chemical nature, **Quinazolin-8-amine** should be stored in a cool, dry, and dark place in a tightly sealed container to prevent potential degradation from light or moisture. As with many amines, slow air oxidation over time may lead to discoloration, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term preservation of high-purity samples.

Conclusion

The physicochemical properties of **Quinazolin-8-amine**—its moderate solubility with strong pH dependence, its specific basicity (pK_a), and its characteristic spectroscopic and reactivity profiles—are integral to its application in scientific research. The amine functionality at the 8-position provides a crucial site for synthetic elaboration, while the quinazoline core serves as a

robust scaffold for interacting with biological targets. The experimental protocols and theoretical insights provided in this guide equip researchers with the necessary framework to fully characterize and strategically utilize this valuable heterocyclic compound in the pursuit of novel therapeutics and chemical probes.

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- To cite this document: BenchChem. [Physicochemical properties of Quinazolin-8-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020722#physicochemical-properties-of-quinazolin-8-amine]

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